molecular formula C6H9N B1593217 Cyclobutylacetonitrile CAS No. 4426-03-3

Cyclobutylacetonitrile

Cat. No. B1593217
CAS RN: 4426-03-3
M. Wt: 95.14 g/mol
InChI Key: BWFYLNLITXLIGS-UHFFFAOYSA-N
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Description

Cyclobutylacetonitrile is a chemical compound with the molecular formula C6H9N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Cyclobutylacetonitrile is characterized by a cyclobutyl group attached to an acetonitrile group . The InChI key for Cyclobutylacetonitrile is BWFYLNLITXLIGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclobutylacetonitrile is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 181.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has a molar refractivity of 27.7±0.3 cm3 and a molar volume of 101.9±3.0 cm3 .

Scientific Research Applications

Bioactive Compounds from Endophytic Fungi

Research on Phomopsis sp., an endophytic fungus, revealed the isolation of new natural products, including cyclobutane-containing compounds. These have shown potential as anti-inflammatory agents due to their potent inhibition of reactive oxygen species produced by human neutrophils. They also demonstrate antifungal properties and acetylcholinesterase enzyme inhibition, suggesting their utility in medicinal chemistry (Chapla et al., 2014).

Synthesis of Heterocycles in Medicinal Chemistry

Arylacetonitriles, closely related to cyclobutylacetonitrile, are versatile building blocks for creating heterocyclic scaffolds in drug development. These intermediates enable the synthesis of biologically active structures, playing a crucial role in the construction of various medicinal compounds (Lindsay-Scott & Gallagher, 2017).

Novel Natural Cyclobutane-Containing Alkaloids

Research into cyclobutane-containing alkaloids, derived from terrestrial and marine species, uncovered over 210 compounds with antimicrobial, antibacterial, and anticancer activities. The study encompassed the structures, origins, biosynthesis, and biological activities of these cyclobutane-containing alkaloids (Dembitsky, 2007).

Applications in Gene Delivery Systems

Cyclodextrin-based systems, which may utilize cyclobutylacetonitrile derivatives, have been explored for pharmaceutical applications, including drug delivery and gene therapy. These systems have potential in delivering nucleic acids, owing to their biocompatibility and low toxicity (Davis & Brewster, 2004).

Antiproliferative Activity in Cancer Research

Cyclobutylacetonitrile derivatives have shown significant activity against various cancer cell lines. A study on cyclobutane-1,1,2,2-tetracarbonitriles revealed compounds with high activity against leukemia cells, indicating their potential in cancer therapy (Mar'yasov et al., 2020).

Applications in Agricultural Chemistry

Cyclobutylacetonitrile derivatives, such as cyclobutrifluram, have been used to inhibit Fusarium pseudograminearum in agriculture. This novel succinate dehydrogenase inhibitor helps control fungal growth, demonstrating its utility in crop protection (Li et al., 2023).

Synthesis of Nitrogen-Doped Carbon Nanotubes

Microwave synthesis using cyclohexanecarbonitrile, related to cyclobutylacetonitrile, has been employed to create nitrogen-doped carbon nanotubes. This process results in nanostructures with potential applications in energy storage and other high-tech industries (Sridhar et al., 2015)

Safety And Hazards

Cyclobutylacetonitrile is classified as a combustible liquid. It is toxic if swallowed or in contact with skin and can cause skin and eye irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

2-cyclobutylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFYLNLITXLIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629397
Record name Cyclobutylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutylacetonitrile

CAS RN

4426-03-3
Record name Cyclobutylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Sriram, P Yogeeswari, R Thirumurugan… - Journal of medicinal …, 2006 - ACS Publications
… Bromomethylcyclobutane (1) was reacted with sodium cyanide in dimethylsulfoxide medium at 70 C for 3 h to afford 2-cyclobutylacetonitrile (2) in 75% yield. 2-Cyclobutylacetonitrile …
Number of citations: 136 pubs.acs.org
A Burger, RT Standridge, NE Stjernström… - Journal of Medicinal …, 1961 - ACS Publications
… Conversion of cyclobutanecarboxaldehyde to 2-acetoxy2-cyclobutylacetonitrile followed by reduction with lithium aluminium hydride gave XXII in relatively low yield. Theidea that a …
Number of citations: 9 pubs.acs.org
J Jin, M Newcomb - The Journal of Organic Chemistry, 2008 - ACS Publications
… In brief, cyclobutylmethanol was converted to its mesylate derivative, which was used for the preparation of cyclobutylacetonitrile. Alkylation of this nitrile with 1-bromoundecane gave 2-…
Number of citations: 29 pubs.acs.org
A Rosowsky, JL Marini, ME Nadel… - Journal of Medicinal …, 1970 - ACS Publications
anthranilonitrile (Illb) was obtained by pyrolysis of 5-methylisatin, 12 and 5-chloroanthranilonitrile (Illf)(4)(a) EA Falco, LG Goodwin, G H. Hitchings, IM Rollo, and PB Russell, Brit. J. …
Number of citations: 46 pubs.acs.org
BS Gerstenberger, C Ambler, EP Arnold… - Journal of Medicinal …, 2020 - ACS Publications
… The cis-19 and trans-20 isomers of 2-cyclobutylacetonitrile were prepared as homologs of … , truncation of the 2-cyclobutylacetonitrile to the cyclobutanecarbonitrile group was proposed. …
Number of citations: 49 pubs.acs.org
RH Mizzoni - Journal of Medicinal Chemistry, 1970 - ACS Publications
The enhanced anticoccidial activity of l-[(4-amino-2-cyclopropylmethyl-5-pyi'imidyl) methyl] picolinium and lutidinium salts is shown. Comparisons are made with other 2-cycloalkyl-and 2…
Number of citations: 18 pubs.acs.org
OFT BLOG - Journal of Chemical and Pharmaceutical Research, 2015 - allfordrugs.com
Mirabegron (YM-178, Astellas Pharma), is an orally active, first-in-class selective β₃-adrenoceptor agonist for the symptomatic treatment of overactive bladder (OAB), and has been …
Number of citations: 2 www.allfordrugs.com
MO Squalene, SE ANDR - pubs.rsc.org
-Ethylene is absorbed by heated ortho-, pyro-, or meta-phosphoric acid at rates which depend greatly on the temperature and amount of gas already absorbed; at the optimum …
Number of citations: 0 pubs.rsc.org
T Matsuda, Y Suda, A Takahashi - Chemical Communications, 2012 - pubs.rsc.org
… In contrast, spirocyclisation failed to occur with cyclobutylideneacetonitrile 8, which gave indan-1-ylacetonitrile 9 and a mixture of diastereomers of cyclobutylacetonitrile 10 (eqn (4)). …
Number of citations: 60 pubs.rsc.org
K Muratov, E Kuchuk, S Vellalath… - Organic & …, 2018 - pubs.rsc.org
An efficient and highly productive rhodium-catalyzed method for the synthesis of nitriles employing aldehydes or ketones, methyl cyanoacetate, water and carbon monoxide as starting …
Number of citations: 5 pubs.rsc.org

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